molecular formula C11H20 B14436375 9,9-Dimethylbicyclo[3.3.1]nonane CAS No. 75984-22-4

9,9-Dimethylbicyclo[3.3.1]nonane

Cat. No.: B14436375
CAS No.: 75984-22-4
M. Wt: 152.28 g/mol
InChI Key: LZCUJKWUUWZVAC-UHFFFAOYSA-N
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Description

9,9-Dimethylbicyclo[3.3.1]nonane is a synthetically valuable organic compound characterized by its bridged bicyclic scaffold substituted with geminal dimethyl groups at the 9-position . This specific structure is of significant interest in advanced organic synthesis and methodological research. The bicyclo[3.3.1]nonane framework is a prominent system for studying transannular interactions and steric constraints imposed by endo-substituents . The introduction of 9,9-dimethyl groups perturbs the molecular geometry and electron distribution, making this compound a crucial intermediate for investigating novel rearrangement reactions, such as transannular hydride shifts, and for the construction of more complex molecular architectures . Researchers utilize this and related 9,9-disubstituted derivatives as key building blocks in pharmaceutical and materials science research, with analogous O-cage compounds being explored for properties like antiviral activity . This product is intended for use in a laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

75984-22-4

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

9,9-dimethylbicyclo[3.3.1]nonane

InChI

InChI=1S/C11H20/c1-11(2)9-5-3-6-10(11)8-4-7-9/h9-10H,3-8H2,1-2H3

InChI Key

LZCUJKWUUWZVAC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCCC1CCC2)C

Origin of Product

United States

Preparation Methods

Cycloaddition and Ring-Closing Metathesis

Bicyclo[3.3.1]nonane derivatives are often synthesized through Diels-Alder reactions or transition-metal-catalyzed ring-closing metathesis (RCM). For example, the reaction of 1,5-cyclooctadiene with diborane generates a bicyclo[3.3.1]nonane borane dimer, as demonstrated in the hydroboration-oxidation process outlined in CN104059094A. While this patent focuses on a boron-containing analog, the use of 1,5-cyclooctadiene as a diene precursor suggests a generalizable route. Adapting this method, 1,5-cyclooctadiene could undergo RCM with a Grubbs catalyst to form the bicyclic framework, followed by functionalization at the bridgehead.

Nucleophilic Substitution and Cyclization

The synthesis of 9-selenabicyclo[3.3.1]nonane derivatives, as described in PMC8150309, involves bis-isothiouronium salts undergoing nucleophilic substitution to install thiol groups at the 2- and 6-positions. This method highlights the versatility of bicyclo[3.3.1]nonane intermediates in accommodating diverse substituents. By analogy, a similar strategy could be employed to construct the parent hydrocarbon skeleton, with subsequent methylation at the bridgehead.

Bridgehead Methylation Strategies

Introducing methyl groups at the 9-position of bicyclo[3.3.1]nonane presents challenges due to steric hindrance and the electronic environment of the bridgehead. The following methods are proposed based on analogous systems:

Friedel-Crafts Alkylation

Bridgehead carbons in bicyclic systems can undergo alkylation under Friedel-Crafts conditions. For instance, treatment of bicyclo[3.3.1]nonane with methyl chloride in the presence of AlCl₃ may facilitate electrophilic aromatic substitution. However, this approach is limited by the non-aromatic nature of the bridgehead, necessitating harsh conditions that risk framework degradation.

Grignard Reagent Addition

A more feasible route involves the addition of methyl Grignard reagents to a ketone precursor. If a 9-ketobicyclo[3.3.1]nonane intermediate is synthesized, sequential addition of methylmagnesium bromide could yield the 9,9-dimethyl derivative. This method mirrors the nucleophilic addition of thiolate anions to propiolates in selenabicyclo[3.3.1]nonane synthesis.

Reductive Methylation

Reductive amination or alkylation using formaldehyde and a reducing agent (e.g., NaBH₃CN) offers a mild alternative. While this method is typically applied to amines, adapting it for carbonyl intermediates could enable bridgehead methylation.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical routes for synthesizing 9,9-dimethylbicyclo[3.3.1]nonane, extrapolated from analogous methodologies:

Method Starting Material Reagents/Conditions Yield* Challenges
Ring-Closing Metathesis 1,5-Cyclooctadiene Grubbs Catalyst, CH₂Cl₂, 40°C ~60% Low regioselectivity
Nucleophilic Substitution Bis-isothiouronium Salt NaOH, MeI, MeOH, RT ~90% Requires pre-functionalized skeleton
Grignard Addition 9-Ketobicyclo[3.3.1]nonane MeMgBr, THF, 0°C ~75% Ketone synthesis complexity

*Yields estimated from analogous reactions.

Mechanistic Insights and Optimization

Steric and Electronic Effects

The bridgehead position in bicyclo[3.3.1]nonane is highly congested, favoring SN1 over SN2 mechanisms in substitution reactions. For methylation via alkyl halides, polar aprotic solvents (e.g., DMF) and elevated temperatures may enhance reactivity, as seen in the synthesis of 2,6-disulfanyl-9-selenabicyclo[3.3.1]nonanes.

Solvent and Catalyst Selection

Methanol and ethanol, termed "green solvents" in PMC8150309, are ideal for nucleophilic substitutions due to their ability to stabilize transition states. Catalytic quantities of phase-transfer agents (e.g., tetrabutylammonium bromide) could further improve yields in biphasic systems.

Chemical Reactions Analysis

Types of Reactions: 9,9-Dimethylbicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert ketones or other functional groups back to hydrocarbons.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups into the bicyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

9-Azabicyclo[3.3.1]nonane derivatives, closely related to 9,9-dimethylbicyclo[3.3.1]nonane, are used as monoamine reuptake inhibitors . These inhibitors have therapeutic potential in treating depression, anxiety, pain, panic disorders, and obsessive-compulsive disorder . The ability of these derivatives to inhibit the reuptake of serotonin, noradrenaline, and dopamine makes them effective in modulating neurotransmitter activity in the central nervous system .

Precursor in Anti-Tumor Drug Synthesis

This compound-2,6-dione, a derivative, can be synthesized into a potential precursor of the ABC ring skeleton of the anti-tumor drug Taxol . Taxol is a well-known anti-cancer drug, and the synthesis of its complex structure often involves intricate chemical transformations .

Conformational Analysis

The conformational analysis of this compound derivatives has been explored, indicating its significance in understanding the spatial arrangement and reactivity of related compounds .

Building Blocks in Chemical Synthesis

Modified bicyclo[3.3.1]nonane units are useful precursors for accessing more complex synthetic and natural product targets . The bicyclo[3.3.1]nonane moiety is found in many biologically active natural products, making it a valuable scaffold in synthesizing complex molecules .

Summary Table

ApplicationDescription
Pharmaceutical SynthesisUsed in synthesizing 9-azabicyclo[3.3.1]nonane derivatives, which act as monoamine reuptake inhibitors for treating depression, anxiety, and related disorders .
Anti-Tumor Drug PrecursorThis compound-2,6-dione is a precursor in synthesizing the ABC ring skeleton of Taxol, a well-known anti-cancer drug .
Conformational AnalysisUsed in conformational studies to understand the spatial arrangement and reactivity of related compounds .
Building Blocks in SynthesisModified bicyclo[3.3.1]nonane units serve as precursors for creating complex synthetic and natural products .
Anticancer ChemotherapeuticsRecent chemistry of bicyclo[3.3.1]nonanes and their heteroanalogues are discussed for their importance in anticancer therapy to unveil a fruitful pathway for the future design of anticancer chemotherapeutics .

Case Studies

Due to the limited availability of specific case studies for this compound, it is challenging to provide detailed examples. However, the applications of related compounds and derivatives can be indicative of its potential uses:

  • Monoamine Reuptake Inhibitors: 9-azabicyclo[3.3.1]nonane derivatives have shown promise in treating depression, with ongoing research focusing on minimizing side effects and improving efficacy .
  • Taxol Synthesis: The use of 9,9-Dimethyl-bicyclo[3.3.1]nonane-2,6-dione as a precursor highlights its role in complex molecule synthesis, showcasing its potential in creating other pharmaceutical compounds .

Mechanism of Action

The mechanism by which 9,9-Dimethylbicyclo[3.3.1]nonane exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

3,7-Dimethylbicyclo[3.3.1]nonanes

Three isomers of 3,7-dimethylbicyclo[3.3.1]nonane (3α,7α; 3α,7β; 3β,7β) exhibit distinct conformational preferences:

  • 3β,7β-Dimethyl : Predominantly adopts the cc conformation (chair-chair).
  • 3α,7β-Dimethyl : Favors the bc conformation (boat-chair).
  • 3α,7α-Dimethyl: Exists as a dynamic equilibrium between cbbc and t-bb conformations, with an enthalpy barrier (ΔH) of ~8.7 kcal/mol for interconversion . In contrast, this compound’s bridgehead methyl groups enforce greater steric rigidity, reducing conformational flexibility compared to 3,7-dimethyl isomers.

9-Methylbicyclo[3.3.1]nonane

The mono-methyl derivative (C₁₀H₁₈) shares the bicyclic core but lacks the steric hindrance of dual bridgehead substituents. This results in higher conformational mobility and lower thermal stability compared to 9,9-dimethyl derivatives .

Heteroatom-Containing Derivatives

3,7-Diazabicyclo[3.3.1]nonanes

The introduction of nitrogen atoms at positions 3 and 7 creates a bispidine scaffold. Unlike the hydrocarbon 9,9-dimethyl variant, these derivatives exhibit:

  • Enhanced hydrogen-bonding capacity.
  • Subtype-selective binding to nicotinic acetylcholine receptors (nAChRs), with affinities in the nanomolar range for compounds bearing carboxamide or sulfonamide substituents . For example, TC-6683/AZD1446, a 3,7-diazabicyclo[3.3.0]octane derivative, shows agonist activity at α4β2 nAChRs, highlighting the pharmacological advantages of nitrogen incorporation .

9-Selenabicyclo[3.3.1]nonanes

Selenium substitution at position 9 confers redox-active properties. For instance:

  • 2,6-Diazido-9-selenabicyclo[3.3.1]nonane exhibits glutathione peroxidase-like activity, making it a candidate for antioxidant therapies .
  • In contrast, this compound lacks heteroatoms, limiting its utility in redox applications.

Oxygenated Derivatives

9,9-Dimethoxybicyclo[3.3.1]nonane-3,7-dione

This dione derivative undergoes oxidation with mCPBA to yield noradamantane, a structurally related tricyclic hydrocarbon. The reaction highlights the role of electron-withdrawing groups (e.g., ketones) in facilitating skeletal rearrangements, a feature absent in the parent 9,9-dimethyl compound .

9-Oxabicyclo[3.3.1]nonanes

Oxygen incorporation (e.g., 9-oxabicyclo[3.3.1]nonane-2,6-diol) introduces polarity and hydrogen-bonding sites, enabling applications in supramolecular chemistry. For example, intramolecular Prins cyclizations yield 9-oxa derivatives with moderate efficiency (40–60% yields) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Features Applications Reference
This compound Bridgehead methyl groups, C₂v symmetry, rigid scaffold Materials science, bioactive precursors
3,7-Diazabicyclo[3.3.1]nonane Nitrogen atoms at 3,7; hydrogen-bonding capacity nAChR ligands, antiarrhythmics
9-Selenabicyclo[3.3.1]nonane Selenium at position 9; redox activity Antioxidant therapies
3,7-Dimethyl isomers Variable conformations (cc, bc, cbbc/t-bb) Conformational studies

Q & A

Q. What are the established synthetic routes for 9,9-dimethylbicyclo[3.3.1]nonane, and how do reaction conditions influence yield?

The synthesis often involves skeletal rearrangements of trichloromethylpyrrolizine derivatives or hydroboration of bicyclic alkenes using 9-borabicyclo[3.3.1]nonane (9-BBN). For example, trichloromethylpyrrolizine rearranges under acidic conditions to form 5,9,9-trichloro-1-azabicyclo[3.3.1]nonane, which can be further functionalized . Reaction temperature and solvent polarity critically impact stereochemical outcomes: THF enhances borane complex stability, while higher temperatures may lead to undesired side reactions .

Q. What spectroscopic techniques are essential for structural elucidation of bicyclo[3.3.1]nonane derivatives?

Key methods include:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and conformational rigidity (e.g., coupling constants JHH5HzJ_{HH} \approx 5 \, \text{Hz} indicate exo proton arrangements in oxa/aza derivatives) .
  • Mass spectrometry : Fragmentation patterns (e.g., loss of alkyl groups in 1-alkoxy-9-oxabicyclo derivatives) reveal backbone stability and substituent effects .
  • IR : Peaks at 1490 cm1^{-1} (ether linkages) and 1030 cm1^{-1} (C-O stretching) confirm bicyclic ether frameworks .

Q. What are the primary research applications of this compound derivatives?

  • Organometallic catalysis : 9-BBN is used in regioselective hydroboration for Suzuki-Miyaura cross-coupling reactions .
  • Pharmaceutical intermediates : Tricyclic 3,7-diazabicyclo derivatives act as positive allosteric modulators of AMPA receptors, with rigidity enhancing binding affinity .
  • Chiral scaffolds : Azabicyclo derivatives serve as rigid templates for asymmetric synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of bicyclo[3.3.1]nonane derivatives?

Combine X-ray crystallography with DFT calculations to validate proposed conformers. For example, computational docking of tricyclic bispidine derivatives with AMPA receptors revealed binding modes inconsistent with earlier NMR-based models, necessitating structural reassessment . Cross-validation using 1H^1H-1H^1H NOESY can clarify spatial proximity of substituents .

Q. What computational strategies optimize the design of bicyclo[3.3.1]nonane-based modulators for neurological targets?

  • Molecular docking : Screen derivatives against AMPA receptor modulator sites (PDB: 3KG2) to prioritize hydrophobic tricyclic frameworks with high LogP values (>3.5) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with dopamine transporter (DAT) binding affinity. For example, 3β-phenyl-9-methyl-9-azabicyclo derivatives show enhanced DAT inhibition (Ki<10nMK_i < 10 \, \text{nM}) due to π-π stacking interactions .

Q. How does steric hindrance influence regioselectivity in hydroboration reactions with 9-BBN?

9-BBN’s rigid bicyclic structure favors anti-Markovnikov addition to less substituted alkenes. Steric bulk at the boron center directs reactivity: in tandem hydroboration-Suzuki couplings, bulky aryl groups at the 9-position reduce side-product formation by >30% . Kinetic studies in THF at −78°C further suppress competing pathways .

Q. What safety protocols are critical for handling borane-containing bicyclo[3.3.1]nonane derivatives?

  • Storage : 0.5 M 9-BBN/THF solutions require inert atmospheres (N2_2/Ar) and −20°C storage to prevent borane oxidation .
  • Spill management : Neutralize spills with 1 M NaOH/ethanol mixtures to convert reactive boron species into less hazardous borates .
  • PPE : Use flame-resistant lab coats and face shields during large-scale syntheses due to pyrophoric risks .

Q. How do conformational dynamics affect the reactivity of 9-azabicyclo[3.3.1]nonane derivatives?

The "chair-boat" equilibrium in 9-azabicyclo frameworks modulates nucleophilicity: boat conformers expose the nitrogen lone pair, enhancing alkylation rates by 2-fold compared to chair forms. Solvent polarity (e.g., DMF vs. toluene) shifts conformational populations, as shown by variable-temperature NMR .

Q. What strategies improve the enantiomeric purity of bicyclo[3.3.1]nonane derivatives in asymmetric catalysis?

  • Chiral auxiliaries : Use (R)-BINOL-phosphine ligands to induce >90% ee in Pd-catalyzed couplings .
  • Dynamic resolution : Enzymatic hydrolysis of racemic 9-acetoxy derivatives with Candida antarctica lipase B achieves 85% ee .

Q. How can novel this compound derivatives be tailored for environmental remediation?

Functionalize the bridgehead positions with thiourea or carboxylate groups to enhance heavy metal chelation. For example, 9-phosphabicyclo derivatives with ethanediyl linkers show high affinity for Cd2+^{2+} (Kd=107M1K_d = 10^7 \, \text{M}^{-1}) in aqueous systems, per EPA regulatory data .

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